6-Bromo-N-methyl-3-isoquinolinamine is a chemical compound characterized by the molecular formula and a molecular weight of 237.10 g/mol. This compound is notable for its potential applications in various fields of scientific research, particularly in medicinal chemistry due to its structural features that resemble biologically active isoquinoline derivatives. The compound is classified under isoquinolines, which are heterocyclic compounds containing both benzene and pyridine rings, making them significant in pharmacology and organic synthesis.
The synthesis of 6-Bromo-N-methyl-3-isoquinolinamine can be achieved through several methods, often involving multi-step reactions that utilize isoquinoline derivatives as starting materials. A common approach includes:
These steps can be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature and solvent choice.
The structure of 6-Bromo-N-methyl-3-isoquinolinamine features a bromo substituent at the 6-position and a methylamino group at the 3-position of the isoquinoline ring. The structural representation can be described by its InChI key (BZJLCRDLJFMJAF-UHFFFAOYSA-N) and SMILES notation (CNC1=NC=C2C=CC(=CC2=C1)Br) .
6-Bromo-N-methyl-3-isoquinolinamine can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are crucial for developing new compounds with enhanced biological activities or different pharmacological properties.
The mechanism of action for compounds like 6-Bromo-N-methyl-3-isoquinolinamine often involves interaction with biological targets such as enzymes or receptors. Isoquinoline derivatives are known to exhibit a variety of biological activities including anti-inflammatory, analgesic, and antimicrobial effects.
Research into specific targets for this compound is ongoing to elucidate its pharmacological profile.
The physical properties of 6-Bromo-N-methyl-3-isoquinolinamine are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.10 g/mol |
Purity | Typically ≥95% |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
These properties indicate that while detailed physical data may be limited, the compound's stability and reactivity can be inferred from its structure .
6-Bromo-N-methyl-3-isoquinolinamine has several potential applications in scientific research:
Isoquinoline-based therapeutics trace their origins to natural product isolation in the early 19th century. The prototypical alkaloid papaverine, isolated from opium poppy (Papaver somniferum) in 1848, demonstrated spasmolytic and vasodilatory effects, establishing isoquinoline as a biologically active scaffold [3]. By the mid-20th century, synthetic advances enabled systematic structural derivatization, revealing the core’s potential for anticancer applications. Camptothecin (isolated from Camptotheca acuminata in 1966) exemplified this evolution, where its pentacyclic structure containing a quinoline subunit inspired synthetic isoquinolinamines with improved stability and target specificity [3].
Contemporary drug development leverages these historical foundations to design targeted analogs:
Table 1: Evolution of Key Isoquinoline Pharmacophores
Era | Compound Class | Therapeutic Application | Structural Advancement |
---|---|---|---|
Pre-1900 | Natural Alkaloids | Antispasmodics | Unmodified plant-derived structures |
1960–1990 | Camptothecins | Anticancer | Quinoline-isoquinoline fusion |
2000–Present | 3-Arylisoquinolinamines | Topoisomerase Inhibition | Bromo substitution at C-6/C-7 |
2010–Present | 4-Anilinoquinolines | Kinase Inhibition | N-Methylation + halogenation |
Recent innovations focus on molecular hybridization, combining isoquinoline with pharmacophores from distinct bioactive classes. For example, 6-bromo-N-methyl-3-isoquinolinamine serves as a precursor to 3,4-diarylisoquinolinamines, where the bromine atom enables Suzuki-Miyaura cross-coupling for diaryl synthesis. These derivatives exhibit enhanced tumor selectivity (T47D IC₅₀: 0.8–3.2 μM) while sparing non-malignant cells (MCF10A IC₅₀: >50 μM)—a therapeutic index improvement over doxorubicin [3].
The bioactivity of 6-bromo-N-methyl-3-isoquinolinamine derives from synergistic interactions between its substituents and biological targets:
Electronic and Steric Effects of Bromo Substituents
Table 2: Impact of 6-Substituents on Isoquinoline Bioactivity
C-6 Substituent | Topo II Inhibition (%) | Log P | T47D IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
H | 38 ± 4 | 2.1 | 12.4 ± 1.3 | 16 ± 2 |
Br | 89 ± 3 | 2.8 | 1.7 ± 0.4 | 42 ± 5 |
CH₃ | 51 ± 6 | 2.5 | 8.2 ± 0.9 | 29 ± 3 |
OCH₃ | 44 ± 5 | 2.0 | 10.1 ± 1.1 | 19 ± 2 |
N-Methylation: Solubility and Conformational Advantages
The combined effects of bromination and N-methylation create a "sweet spot" in physicochemical properties:
In kinase inhibitor scaffolds like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, bromine’s hydrophobic contact with gatekeeper residues (e.g., EGFR Thr790) complements N-methylamine’s solubility enhancement, yielding inhibitors with Kd values < 2 nM [4]. Similarly, 3,4-diarylisoquinolinamines derived from 6-bromo precursors exploit bromine’s coupling reactivity while leveraging N-methylation for in vivo efficacy, demonstrating the indispensable role of these substituents in modern medicinal chemistry [3] [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: